2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Description
2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a thiazole ring, a nitrophenyl group, and a dimethylphenyl group
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12-6-7-14(13(2)8-12)10-18(23)21-19-20-17(11-26-19)15-4-3-5-16(9-15)22(24)25/h3-9,11H,10H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMNMOWFDYQBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Nitration of Phenyl Ring: The nitration of the phenyl ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the thiazole derivative with the nitrated phenyl derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 2-(2,4-dimethylphenyl)-N-(4-(3-aminophenyl)thiazol-2-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Hydrolysis: 2-(2,4-dimethylphenyl)thiazol-2-yl)acetic acid and 3-nitroaniline.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens:
- Gram-positive Bacteria : Studies have shown that similar thiazole compounds demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. For instance, compounds with analogous structures reported minimum inhibitory concentrations (MICs) around 128–256 µg/mL against resistant strains .
- Fungal Infections : Preliminary investigations suggest that the compound might also possess antifungal properties, particularly against drug-resistant Candida species. These findings indicate a broad-spectrum potential for combating infections caused by resistant organisms .
Anticancer Properties
The anticancer potential of thiazole derivatives is another area of active research:
- Cell Line Studies : The compound has been tested against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. Similar thiazole derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents .
- Mechanism of Action : The anticancer activity may be attributed to the inhibition of specific enzymes involved in cell proliferation and survival pathways. Molecular docking studies have suggested that these compounds could effectively bind to target proteins involved in cancer progression .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act on critical metabolic pathways:
- Acetylcholinesterase Inhibition : Some thiazole derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. This suggests potential applications in neuropharmacology .
Case Studies
Several studies have documented the synthesis and biological evaluation of thiazole derivatives similar to 2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide:
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethylphenyl)-N-(4-phenylthiazol-2-yl)acetamide
- 2-(2,4-dimethylphenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
- 2-(2,4-dimethylphenyl)-N-(4-(3-chlorophenyl)thiazol-2-yl)acetamide
Uniqueness
2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of both a nitrophenyl group and a thiazole ring, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
The compound 2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₈H₁₅N₃O₃S
- Molecular Weight : 341.39 g/mol
This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The presence of both the thiazole ring and specific substituents on the phenyl rings plays a critical role in enhancing cytotoxicity against various cancer cell lines.
- Case Study : In vitro assays demonstrated that compounds with similar structural motifs exhibited significant cytotoxic effects against human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). For instance, one study reported IC₅₀ values of less than 2 µg/mL for structurally related thiazole compounds, indicating potent activity against these cell lines .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated, particularly against resistant bacterial strains.
- Research Findings : A study focusing on thiazole derivatives reported that compounds similar to this compound exhibited broad-spectrum antibacterial activity. Specifically, some derivatives showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often linked to their structure. Key findings include:
- Substituent Effects : The presence of electron-donating groups (like methyl) on the phenyl ring significantly enhances cytotoxicity. Moreover, nitro groups at specific positions have been correlated with increased antimicrobial efficacy .
- Thiazole Ring Importance : The thiazole moiety is crucial for both anticancer and antimicrobial activities. Modifications to this ring can lead to variations in potency and selectivity against different targets .
Data Table
Q & A
Basic Research Questions
What are the established synthetic routes for 2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves coupling a substituted phenylacetic acid derivative with a 2-aminothiazole moiety. For example:
Step 1: React 3-nitrophenylacetic acid (or its activated ester) with 2-amino-4-(3-nitrophenyl)thiazole using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane or THF under basic conditions (triethylamine) at 0–5°C .
Step 2: Purify via recrystallization (methanol/acetone mixture) to obtain the acetamide derivative.
Key intermediates:
- 3-Nitrophenylacetic acid (precursor for the acetamide backbone).
- 2-Amino-4-(3-nitrophenyl)thiazole (prepared via Hantzsch thiazole synthesis using thiourea and α-halo ketones) .
How is the molecular structure of this compound validated, and what crystallographic data are available?
Methodological Answer:
- X-ray crystallography is the gold standard. For example, related compounds (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) show a dihedral angle of 61.8° between the aryl and thiazole rings, confirmed by R22(8) hydrogen-bonding motifs in dimeric crystal structures .
- Spectroscopic validation:
What preliminary biological activities have been reported for structurally similar acetamide-thiazole derivatives?
Methodological Answer:
- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., –NO2, –Cl) exhibit moderate activity against Staphylococcus aureus (MIC: 16–32 µg/mL) via membrane disruption, validated by SYTOX Green uptake assays .
- Anti-inflammatory potential : Thiazole-acetamide hybrids inhibit COX-2 (IC50: 1.2–3.5 µM) in LPS-induced RAW 264.7 macrophages, measured via ELISA .
Advanced Research Questions
How do substituent effects (e.g., –NO2 vs. –CH3) on the phenyl and thiazole rings influence bioactivity and crystallinity?
Methodological Answer:
- Electron-withdrawing groups (–NO2) : Increase dipole moments, enhancing solubility in polar solvents (e.g., DMSO) but reducing crystallinity due to steric hindrance. Bioactivity improves via enhanced H-bonding with target enzymes (e.g., COX-2) .
- Electron-donating groups (–CH3) : Improve crystallinity (higher melting points: 459–461 K) but reduce solubility. Methyl groups at the 2,4-positions on the phenyl ring stabilize crystal packing via van der Waals interactions .
Table 1: Substituent Effects on Physicochemical Properties
| Substituent | Solubility (DMSO, mg/mL) | Melting Point (K) | COX-2 IC50 (µM) |
|---|---|---|---|
| –NO2 | 12.5 ± 1.2 | 458–461 | 1.8 ± 0.3 |
| –CH3 | 5.3 ± 0.8 | 473–476 | 4.2 ± 0.6 |
How can computational modeling optimize the compound’s binding affinity for kinase targets?
Methodological Answer:
- Docking studies (AutoDock Vina) : Use crystal structures of kinases (e.g., EGFR, PDB: 1M17) to identify key interactions:
- The thiazole N atom forms H-bonds with Lys721.
- The 3-nitrophenyl group occupies a hydrophobic pocket near Leu834.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
- QSAR models : Use Hammett constants (σm for –NO2 = 1.43) to predict activity trends .
How should researchers address contradictions in biological data between in vitro and cell-based assays?
Methodological Answer:
- Case study : A compound showing in vitro IC50 = 1.8 µM for COX-2 but no activity in cell assays may suffer from poor membrane permeability.
Resolution steps:
Permeability assay : Use Caco-2 monolayers; Papp < 1 × 10<sup>−6</sup> cm/s indicates low absorption.
Prodrug design : Introduce ester groups (e.g., acetyl) to enhance lipophilicity (logP from 2.1 to 3.5) .
Metabolite tracking : LC-MS/MS to identify intracellular hydrolysis of prodrugs .
What strategies improve reaction yields in large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Byproduct analysis (HPLC-MS) : Detect unreacted 2-aminothiazole (RT: 3.2 min) and dimeric side products (e.g., bis-acetamide).
- Optimization strategies:
| Solvent | Temp (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| DCM | 0 | 62 | 92 |
| THF | 0 | 78 | 96 |
| Acetonitrile | 25 | 45 | 88 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
